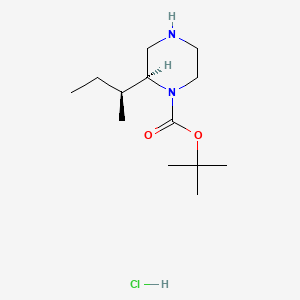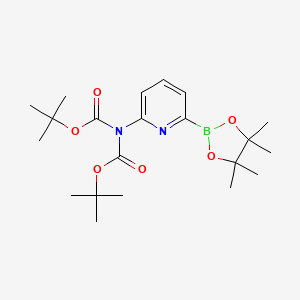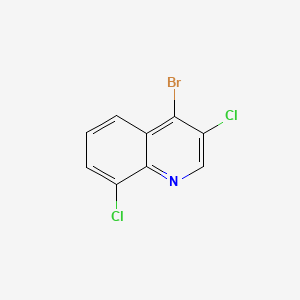![molecular formula C24H25ClN4O4 B571872 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B571872.png)
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP 001 hydrochloride is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound is known for its high affinity and specificity, making it a valuable tool in scientific research, particularly in the fields of immunology and pharmacology. The chemical structure of RP 001 hydrochloride is characterized by its molecular formula C24H25ClN4O4 and a molecular weight of 468.93 g/mol .
Mechanism of Action
Target of Action
RP 001 hydrochloride is a potent agonist of S1P1 receptors . S1P1, also known as EDG1, is a G-protein coupled receptor that plays a crucial role in regulating cellular responses, including cell proliferation, survival, migration, and adhesion .
Mode of Action
RP 001 hydrochloride selectively interacts with S1P1 receptors, inducing their internalization and polyubiquitination . This interaction leads to changes in the receptor’s activity and influences downstream cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by RP 001 hydrochloride is the S1P/S1PR pathway . This pathway impacts multiple cellular functions, exerts anti-inflammatory and anti-apoptotic effects, promotes remyelination, and improves outcomes in several central nervous system (CNS) diseases .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RP 001 hydrochloride are not readily available, it’s known that the compound causes dose-dependent rapid lymphopenia with an EC50 of 0.03 mg/kg . This suggests that RP 001 hydrochloride is rapidly absorbed and distributed in the body, exerting its effects shortly after administration .
Result of Action
RP 001 hydrochloride elicits dose-dependent lymphopenia of CD4+ T cells and induces acute lymphopenia with rapid recovery to untreated levels . In addition, it has been found to improve neurological outcomes after subarachnoid hemorrhage by reducing inflammation . It also inhibits tertiary lymphoid tissue reactivation and hypersensitivity in the lung .
Biochemical Analysis
Biochemical Properties
RP 001 hydrochloride plays a significant role in biochemical reactions by acting as an agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This compound interacts with the S1P1 receptor, inducing its internalization and polyubiquitination in a dose-dependent manner . The interaction between RP 001 hydrochloride and S1P1 is competitive with W146, a selective S1P1 antagonist . This interaction is crucial for modulating immune responses and has been shown to induce lymphopenia in mice .
Cellular Effects
RP 001 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, RP 001 hydrochloride reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice . Additionally, it inhibits the enlargement of B cell-rich tertiary lymphoid tissues and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis .
Molecular Mechanism
The molecular mechanism of RP 001 hydrochloride involves its binding interactions with the S1P1 receptor. By acting as an agonist, RP 001 hydrochloride induces the internalization and polyubiquitination of the S1P1 receptor . This process leads to the modulation of immune responses and the reduction of lymphocyte levels in the bloodstream. The compound’s ability to inhibit the reactivation of tertiary lymphoid tissues and reduce neutrophil accumulation further highlights its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RP 001 hydrochloride change over time. The compound has been shown to be stable under specific storage conditions, with a stability of up to four years when stored at -20°C . Over time, RP 001 hydrochloride induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg . Long-term studies have demonstrated its ability to reduce S1P1-EGFP expression ex vivo on lymphocytes .
Dosage Effects in Animal Models
The effects of RP 001 hydrochloride vary with different dosages in animal models. At low doses, the compound induces lymphopenia in mice, while higher doses result in more pronounced effects on immune responses . Toxic or adverse effects at high doses have not been extensively reported, but the compound’s ability to modulate immune responses suggests a potential for dose-dependent effects .
Metabolic Pathways
RP 001 hydrochloride is involved in metabolic pathways related to sphingosine-1-phosphate signaling. It interacts with the S1P1 receptor, leading to the modulation of immune responses and the reduction of lymphocyte levels . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role in sphingosine-1-phosphate signaling suggests potential interactions with other metabolic pathways .
Transport and Distribution
RP 001 hydrochloride is transported and distributed within cells and tissues through interactions with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the S1P1 receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact transporters or binding proteins involved in its distribution have not been extensively studied .
Subcellular Localization
The subcellular localization of RP 001 hydrochloride is primarily associated with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact targeting signals or post-translational modifications that direct RP 001 hydrochloride to specific compartments or organelles have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP 001 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Core Structure: The initial step involves the construction of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and selectivity. This may include halogenation, nitration, and esterification reactions.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form, typically achieved by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of RP 001 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often involve optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
RP 001 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications.
Scientific Research Applications
RP 001 hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fingolimod (FTY720): Another S1P1 agonist used in the treatment of multiple sclerosis. Unlike RP 001 hydrochloride, fingolimod is a prodrug that requires phosphorylation to become active.
Siponimod (BAF312): A selective S1P1 and S1P5 agonist used for treating multiple sclerosis. It has a longer half-life compared to RP 001 hydrochloride.
Ozanimod (RPC1063): A selective S1P1 and S1P5 agonist with applications in treating inflammatory bowel disease and multiple sclerosis.
Uniqueness of RP 001 Hydrochloride
RP 001 hydrochloride is unique due to its short-acting nature and high specificity for S1P1. Its rapid onset and reversible effects make it an excellent tool for studying acute responses in biological systems . Additionally, its minimal activity on other S1P receptors reduces off-target effects, enhancing its utility in precise mechanistic studies .
Properties
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)





![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)
